molecular formula C34H20N4 B12554892 1,1'-(Perylene-1,2-diyl)bis(1H-benzimidazole) CAS No. 159703-67-0

1,1'-(Perylene-1,2-diyl)bis(1H-benzimidazole)

Cat. No.: B12554892
CAS No.: 159703-67-0
M. Wt: 484.5 g/mol
InChI Key: XQNOIFKGQZWFGE-UHFFFAOYSA-N
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Description

1,1’-(Perylene-1,2-diyl)bis(1H-benzimidazole): is a complex organic compound that features a perylene core linked to two benzimidazole units.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Perylene-1,2-diyl)bis(1H-benzimidazole) typically involves the reaction of perylene-1,2-dicarboxylic anhydride with o-phenylenediamine under acidic conditions. The reaction proceeds through a condensation mechanism, forming the benzimidazole rings attached to the perylene core .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Perylene-1,2-diyl)bis(1H-benzimidazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1’-(Perylene-1,2-diyl)bis(1H-benzimidazole) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(Perylene-1,2-diyl)bis(1H-benzimidazole) involves its interaction with various molecular targets The compound can intercalate into DNA, disrupting its structure and functionAdditionally, its strong fluorescence allows it to be used as a probe for studying biological processes at the molecular level .

Comparison with Similar Compounds

  • 1,4-bis(1H-benzimidazol-2-yl)benzene
  • 1,1’-(Perylene-1,2-diyl)bis(1H-benzimidazole)
  • 1,1’-(Perylene-1,2-diyl)bis(1H-benzimidazole)

Uniqueness: 1,1’-(Perylene-1,2-diyl)bis(1H-benzimidazole) stands out due to its unique combination of a perylene core and benzimidazole units, which confer both strong fluorescence and the ability to interact with biological molecules. This dual functionality makes it particularly valuable for applications in bioimaging and therapeutic research .

Properties

CAS No.

159703-67-0

Molecular Formula

C34H20N4

Molecular Weight

484.5 g/mol

IUPAC Name

1-[1-(benzimidazol-1-yl)perylen-2-yl]benzimidazole

InChI

InChI=1S/C34H20N4/c1-3-16-28-26(14-1)35-19-37(28)30-18-22-10-7-12-24-23-11-5-8-21-9-6-13-25(31(21)23)33(32(22)24)34(30)38-20-36-27-15-2-4-17-29(27)38/h1-20H

InChI Key

XQNOIFKGQZWFGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=C(C4=C5C(=C3)C=CC=C5C6=CC=CC7=C6C4=CC=C7)N8C=NC9=CC=CC=C98

Origin of Product

United States

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